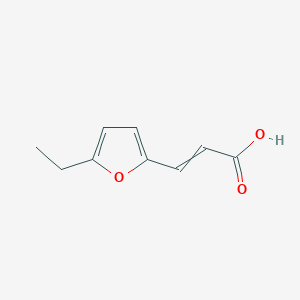

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

描述

Contextualization within Furan (B31954) Chemistry

The structural backbone of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. This fundamental unit is a common motif in a vast array of natural products and serves as a versatile building block in synthetic organic chemistry.

Furan derivatives are integral to numerous areas of chemical science. They are recognized as key intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. The furan nucleus is a scaffold found in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net The prevalence of the furan structure in biomass, particularly in the form of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), makes it a prime candidate for the development of sustainable chemical processes. The conversion of these platform chemicals into a diverse array of derivatives is a central theme in green chemistry.

The prop-2-enoic acid group, commonly known as an acrylic acid moiety, is an α,β-unsaturated carboxylic acid. This functional group is a key determinant of the molecule's reactivity. The conjugated system of the double bond and the carbonyl group allows for a variety of chemical transformations. It can participate in addition reactions, particularly nucleophilic conjugate addition at the β-carbon. Furthermore, the carboxylic acid function can undergo typical reactions such as esterification and amidation. The double bond also allows for polymerization and cycloaddition reactions. In the context of furan-containing acrylic acids, this moiety is often introduced via condensation reactions, such as the Knoevenagel condensation. researchgate.net

Compound Classification and General Research Interest

This compound can be classified as a substituted furan-2-acrylic acid. The ethyl group at the 5-position of the furan ring and the acrylic acid side chain at the 2-position define its specific chemical identity.

Research interest in this and related compounds is multifaceted. A significant driver is the exploration of structure-activity relationships in the development of new therapeutic agents. For instance, studies on various 3-(furan-2-yl)propenoic acid derivatives have investigated their potential as antimicrobial agents. The investigation of these molecules contributes to a deeper understanding of how modifications to the furan ring and the acrylic acid chain influence biological activity.

The synthesis of such compounds is also a key area of research, with a focus on developing efficient and environmentally benign catalytic methods. The Knoevenagel condensation of 5-substituted-2-furaldehydes with active methylene (B1212753) compounds like malonic acid is a common and well-studied route to this class of molecules. researchgate.net The reaction between 5-ethylfurfural and malonic acid, for example, would be the most direct synthetic pathway to this compound.

Below is a table summarizing the key structural components of the title compound and their significance:

| Structural Component | Chemical Class | Significance in the Molecule's Profile |

| Furan Ring | Heterocyclic Aromatic Compound | Core scaffold, potential for biological activity, derived from biomass. |

| Ethyl Group at C5 | Alkyl Substituent | Modifies the electronic and steric properties of the furan ring, influencing reactivity and biological interactions. |

| Prop-2-enoic Acid Moiety | α,β-Unsaturated Carboxylic Acid | Confers characteristic reactivity, including addition and polymerization reactions, and serves as a handle for further chemical modification. |

Further research into this compound and its analogues is expected to continue, driven by the ongoing quest for new materials and pharmaceuticals derived from sustainable sources.

Structure

3D Structure

属性

IUPAC Name |

3-(5-ethylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIVWIYBIUGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Reaction Mechanisms of 3 5 Ethylfuran 2 Yl Prop 2 Enoic Acid Analogues

Electrophilic Properties and Activation of Furan-Acrylic Acid Derivatives

The acrylic acid portion of furan-acrylic acid derivatives, such as 3-(furan-2-yl)propenoic acids, contains a carbon-carbon double bond that is rendered electrophilic by the electron-withdrawing effect of the adjacent carboxylic acid group. This inherent electrophilicity can be significantly enhanced through a process known as superelectrophilic activation. nih.govdntb.gov.ua

In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH), both the carbonyl oxygen of the carboxylic acid and the oxygen atom of the furan (B31954) ring can be protonated. nih.gov This dual protonation, leading to an O,C-diprotonated species, dramatically increases the electrophilic character of the molecule. nih.gov Density Functional Theory (DFT) calculations have shown that these diprotonated forms are the reactive electrophilic species in subsequent transformations. nih.gov While the carbon atom at the 3-position (β-carbon of the acrylic acid) bears only a small positive charge, it contributes significantly to the Lowest Unoccupied Molecular Orbital (LUMO), indicating that its reactivity is governed more by orbital factors than by simple electrostatic attraction. nih.gov This activation makes the double bond highly susceptible to attack by weak nucleophiles, such as arenes, in reactions like hydroarylation. nih.gov

Carbon-Carbon Double Bond Transformations

The activated carbon-carbon double bond is the site of several important bond-forming reactions, including hydroarylation and Michael additions.

Hydroarylation involves the addition of an aromatic C-H bond across the double bond of the furan-acrylic acid derivative. This reaction is effectively a Friedel-Crafts-type alkylation where the furan-acrylic acid acts as the electrophile. Under superacidic conditions (e.g., TfOH or AlCl₃), the O,C-diprotonated furan-acrylic acid is attacked by an arene, such as benzene or methylated benzenes, at the β-carbon of the acrylic moiety. nih.gov This attack forms a carbocationic intermediate, which is then deprotonated to restore the aromaticity of the attacking arene and yield the final 3-aryl-3-(furan-2-yl)propanoic acid product. nih.gov

The reaction proceeds through a distinct intermediate cation. However, the high electrophilic reactivity of these intermediates means they can rapidly transform into oligomeric materials if not intercepted by a suitable nucleophile. nih.gov The choice of acid catalyst and reaction conditions significantly impacts the yield of the desired hydroarylation product.

Table 1: Catalyst Effect on Hydroarylation of 3-(Furan-2-yl)propenoic acid with Benzene nih.gov

| Entry | Acid Catalyst | Temperature | Time (h) | Yield (%) |

| 1 | TfOH | r.t. | 1 | 55 |

| 2 | H₂SO₄ | r.t. | 24 | 10 |

| 3 | AlCl₃ | r.t. | 1 | 65 |

| 4 | AlBr₃ | r.t. | 1 | 63 |

| 5 | Fe(NO₃)₃·9H₂O | r.t. | 24 | 0 |

The conjugated system in 3-(5-ethylfuran-2-yl)prop-2-enoic acid makes it an excellent Michael acceptor. smolecule.com In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl system. researchgate.net This reaction is typically base-catalyzed, where the base generates the nucleophilic enolate from an active methylene (B1212753) compound, or activates other nucleophiles like amines or thiols. researchgate.net

The mechanism involves the attack of the nucleophile on the electron-poor double bond, forming a new carbon-carbon or carbon-heteroatom bond. researchgate.net This generates a resonance-stabilized enolate intermediate, which is then protonated by a proton source (often the solvent or a conjugate acid) to give the final 1,4-addition product. researchgate.net This reaction is a versatile and atom-economical method for forming C-C, C-N, C-O, and C-S bonds. researchgate.net For acrylic acid specifically, studies have shown that the reaction can lead to the formation of dimers, trimers, and tetramers. researchgate.net

Furan Ring Reactivity

The furan ring itself is a site of significant reactivity, susceptible to both oxidative degradation and electrophilic substitution, with its behavior heavily influenced by the nature and position of its substituents.

The furan ring is prone to oxidation by various reagents, often leading to ring-opened products. nih.govorganicreactions.org Cytochrome P450-catalyzed oxidation, for example, generates a reactive electrophilic intermediate. nih.gov Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione. nih.gov For less substituted furans, the epoxide is often unstable and rapidly rearranges to the cis-enedione. nih.gov

Atmospheric oxidation initiated by OH radicals typically starts with the addition of the radical to the C2 or C5 positions of the furan ring. acs.org This forms a chemically activated adduct that can then undergo ring cleavage by breaking a C-O bond, ultimately leading to the formation of unsaturated dicarbonyl compounds. acs.org

Catalytic oxidation, for instance using vanadium-based catalysts at high temperatures, can convert furan derivatives to maleic acid or maleic anhydride (B1165640). researchgate.net The mechanism is believed to involve the formation of an endoperoxide intermediate, which subsequently rearranges. researchgate.netrsc.org In some cases, oxidative cleavage is a synthetically useful transformation, providing access to highly functionalized 1,4-dicarbonyl compounds. organicreactions.org

Substituents on the furan ring have a profound impact on its reactivity through both electronic and steric effects. pharmacyfreak.com The furan ring is inherently electron-rich and more reactive towards electrophiles than benzene. pearson.comimperial.ac.uk Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (sigma complex) is more stable due to better charge delocalization involving the ring oxygen. pearson.comquora.comquora.com

Electronic Effects : Electron-donating groups, such as the ethyl group at the C5 position in this compound, further activate the furan ring towards electrophilic substitution. acs.org The inductive effect of alkyl groups increases the electron density of the ring. acs.org Conversely, electron-withdrawing groups, like the acrylic acid moiety at the C2 position, decrease the electron density of the delocalized pi system, making the ring less reactive towards electrophiles. quora.comnih.gov This deactivating effect can make the furan ring more resistant to acid-catalyzed polymerization or ring-opening. pharmaguideline.comuop.edu.pk

Steric Effects : The position of substituents also introduces steric hindrance, which can direct the regioselectivity of reactions. pharmacyfreak.com For example, if the C2 position is blocked by a substituent, electrophilic attack may be directed to the C5 or C3 positions. uop.edu.pk In reactions involving external reagents, bulky substituents near a reaction center can slow the reaction rate by sterically hindering the approach of the reagent. acs.orgresearchgate.net

Polymerization and Copolymerization of Related Prop-2-enoic Acid Derivatives

The polymerization and copolymerization of prop-2-enoic acid derivatives containing furan moieties represent a significant area of research, driven by the desire to create sustainable polymers from renewable biomass resources. researchgate.net Furan-based monomers, analogous to this compound, are versatile building blocks for a wide array of polymers, exhibiting reactivity in various polymerization mechanisms, including radical, controlled radical, and photopolymerization. google.comipcm.fr

Radical Polymerization: Free-radical polymerization is a common method for polymerizing furan-containing acrylic monomers. This can be carried out using different techniques such as bulk, solution, and emulsion polymerization. For instance, an acrylic monomer derived from dihydro-5-hydroxyl furan-2-one has been successfully polymerized via these methods. Emulsion polymerization, in particular, was found to yield polymers with higher molecular weight (25,000 g/mol ) and a narrower polydispersity (1.85) compared to bulk polymerization.

Controlled Radical Polymerization: To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed. nih.govrsc.org

RAFT Polymerization: This technique has been successfully applied to bio-derived acrylic monomers. For example, RAFT emulsion polymerization of a methacrylated dihydro-5-hydroxyl furan-2-one derivative yielded a polymer with a well-controlled, low polydispersity of 1.06 and a molecular weight of 8,770 g/mol after 6 hours, achieving 60% monomer conversion. ipcm.frnih.gov RAFT has also been used to create novel thermoplastic elastomers from plant-derived itaconic acid derivatives, demonstrating the ability to produce well-defined block copolymers with soft and hard segments. nih.gov

ATRP: This method has been effectively used in the copolymerization of furan-containing vinyl monomers. The ATRP of 2-vinylfuran (2VF) with styrene, catalyzed by Cu(I)-PMDETA, produced random copolymers over a wide range of compositions. researchgate.netacs.org Kinetic studies of this system revealed a quasi-ideal copolymerization behavior. researchgate.net

Photopolymerization: Furan acrylate derivatives have shown high photosensitivity, enabling polymerization without the need for photoinitiators. Bifunctional and trifunctional furan acrylates, such as diethylene glycol difuran acrylate (DEFA) and trimethylolpropane trifuran acrylate (TMFA), undergo rapid solid-state photopolymerization upon UV exposure. rsc.org Research has shown that these monomers can achieve high double bond conversion (DBC) in a short time. rsc.org For example, DEFA reached a maximum polymerization rate in 54 seconds with a final DBC of 88%, while TMFA achieved its maximum rate in 35 seconds with a 78% DBC. rsc.org This reactivity is attributed to the strong UV absorption properties of the furan acrylate moiety. rsc.org

| Monomer | Polymerization Method | Key Findings |

| Diethylene glycol difuran acrylate (DEFA) | Solid-state photopolymerization | Max. polymerization rate reached in 54s; Max. double bond conversion of 88%. rsc.org |

| Trimethylolpropane trifuran acrylate (TMFA) | Solid-state photopolymerization | Max. polymerization rate reached in 35s; Max. double bond conversion of 78%. rsc.org |

| Methacrylated dihydro-5-hydroxyl furan-2-one | RAFT emulsion polymerization | Monomer conversion of ~60% in 6h; Final molecular weight (Mn) of 8,770 g/mol ; Polydispersity of 1.06. |

Copolymerization and Reactivity Ratios: The copolymerization of furan-containing monomers with conventional vinyl monomers like styrene is crucial for tailoring polymer properties. The reactivity ratios, r₁ and r₂, indicate the preference of a propagating radical chain to add a monomer of its own kind versus the comonomer. fiveable.metulane.edu In the ATRP copolymerization of styrene (S, M₁) and 2-vinylfuran (2VF, M₂), the reactivity ratios were determined to be approximately r₁ = 1.21–1.30 and r₂ = 0.98–1.10. researchgate.netacs.org The product of these ratios (r₁r₂ ≈ 1.3–1.6) suggests a tendency toward a random or statistical incorporation of the monomers, with a slight inclination for styrene to self-propagate. researchgate.netfiveable.me This quasi-ideal behavior allows for the synthesis of copolymers with predictable compositions. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | Polymerization Method | r₁ (M₁) | r₂ (M₂) | r₁r₂ | Copolymer Type |

| Styrene | 2-Vinylfuran | ATRP | 1.21–1.30 | 0.98–1.10 | ~1.3–1.6 | Random/Statistical researchgate.netacs.org |

Enzymatic Polymerization: A greener alternative for producing furan-based polyesters is enzymatic polymerization. nih.govd-nb.info Using biocatalysts like Novozyme 435, monomers such as dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) can be copolymerized with aliphatic diols to yield copolyesters with molecular weights up to 35,000 g/mol . nih.govd-nb.inforesearchgate.net This method is advantageous due to its mild reaction conditions and high selectivity. d-nb.info

The diverse reactivity of these furan-based prop-2-enoic acid analogues in both traditional and controlled polymerization methods, as well as in greener enzymatic and photo-initiated processes, highlights their potential as key components in the development of advanced, sustainable polymeric materials.

Iv. Biological Activity Research on 3 5 Ethylfuran 2 Yl Prop 2 Enoic Acid and Furan Analogues

Antimicrobial Activity Investigations

Furan (B31954) derivatives are recognized for their potential as antimicrobial agents, with activity demonstrated against a range of pathogenic bacteria and fungi. nih.govnih.govijabbr.com The antimicrobial action of these compounds is often attributed to the selective inhibition of microbial growth and the modification of essential enzymes. nih.govtandfonline.com

Research has highlighted the promising antifungal properties of furan derivatives, particularly against Candida albicans, a common opportunistic fungal pathogen. mdpi.comnih.gov Studies on 3-(furan-2-yl)propenoic acid derivatives have shown significant activity against this yeast-like fungus.

In one study, various 3-(furan-2-yl)propenoic acid derivatives were synthesized and tested for their antimicrobial activity. The results indicated that at a concentration of 64 µg/mL, these compounds effectively inhibited the growth of Candida albicans. mdpi.comnih.govresearchgate.net This suggests that the furanoproenoic acid scaffold is a viable starting point for the development of new antifungal agents.

Further investigations into 5-arylfuran-2-carboxamide derivatives also revealed notable antifungal effects. The most active compound in one series, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, demonstrated both fungistatic and fungicidal effects against C. albicans and other Candida species. mdpi.com Another study identified that dibenzofuran (B1670420) bis(bibenzyl), isolated from a liverwort, exhibited antifungal activity against Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 16 µg/mL to 512 µg/mL. nih.gov

Table 1: Antifungal Activity of Selected Furan Derivatives against Candida albicans

| Compound/Derivative Class | Concentration/MIC | Observed Effect | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid derivatives | 64 µg/mL | Growth inhibition | mdpi.com, nih.gov, researchgate.net |

| Dibenzofuran bis(bibenzyl) | 16-512 µg/mL | Growth inhibition (MIC) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Furan-containing compounds have demonstrated efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.govnih.gov These bacteria are common causes of various infections, and the development of new antibacterial agents is crucial due to rising antibiotic resistance. nih.gov

The same study that demonstrated the antifungal activity of 3-(furan-2-yl)propenoic acid derivatives also reported their efficacy against bacteria. These compounds were found to suppress the growth of both Escherichia coli and Staphylococcus aureus. mdpi.comnih.govresearchgate.net For most of the tested compounds, the minimum inhibitory concentration (MIC) against S. aureus was determined to be 128 µg/mL. mdpi.com

Other furan derivatives have also shown promise. Halogenated furanones isolated from marine red algae were found to inhibit biofilm formation in E. coli without affecting its growth, indicating a different mechanism of action. nih.gov A series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were screened for in-vitro activity against several bacteria, including S. aureus and E. coli. researchgate.net

Table 2: Antibacterial Activity of Furan Derivatives against E. coli and S. aureus

| Compound/Derivative Class | Target Species | Concentration/MIC/MBC | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid derivatives | E. coli, S. aureus | - | Growth suppression | mdpi.com, nih.gov, researchgate.net |

| 3-(Furan-2-yl)propenoic acid derivatives | S. aureus | 128 µg/mL | MIC | mdpi.com |

| Halogenated furanones | E. coli | - | Inhibition of biofilm formation | nih.gov |

| Ginger Essential Oil (for comparison) | S. aureus | 1.0 mg/mL | MIC | mdpi.com |

| Ginger Essential Oil (for comparison) | S. aureus | 2.0 mg/mL | MBC | mdpi.com |

| Ginger Essential Oil (for comparison) | E. coli | 2.0 mg/mL | MIC | mdpi.com |

This table is interactive. Click on the headers to sort the data. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anti-inflammatory Activity Studies of Furan Derivatives

Chronic inflammation is implicated in a wide range of diseases. Furan derivatives have been investigated for their anti-inflammatory potential and have shown promising results. nih.govwisdomlib.orgijabbr.com The anti-inflammatory effects of these compounds are often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways. nih.govtandfonline.com

Research has indicated that furan natural derivatives can exert anti-inflammatory effects through various mechanisms. These include the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, which are key mediators of inflammation. nih.gov Some furanocoumarins, for instance, have been shown to inhibit LPS-induced PGE2 production in macrophages. nih.gov Furthermore, furan derivatives can regulate the mRNA expression of inflammatory mediators and modify signaling pathways such as MAPK (mitogen-activated Protein Kinase). nih.govtandfonline.com The structural presence of the furan ring, often in conjunction with other aromatic systems, is considered crucial for this biological activity. nih.gov

Antioxidant Activity Research on Furan-Containing Compounds

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key factor in the pathogenesis of numerous diseases. nih.gov Furan-containing compounds have been identified as effective antioxidants. nih.govresearchgate.net

The antioxidant activity of furan derivatives is largely attributed to the chemical structure of the furan ring. researchgate.net The primary mechanisms by which these compounds neutralize free radicals are through electron transfer and hydrogen atom transfer. researchgate.net The furan ring can donate an electron to a peroxyl radical or allow the addition of a peroxyl radical to the ring, thereby quenching the radical and preventing it from causing cellular damage. nih.gov

The enzymatic ROS scavenging system in organisms is composed of enzymes like superoxide (B77818) dismutases (SODs), peroxidases (PODs), and catalases (CATs), which convert ROS into less harmful substances. nih.gov Furan derivatives contribute to the non-enzymatic scavenging system. For example, 2-(p-hydroxy phenyl styryl)-furan exhibits good antioxidant properties, with its O-H bond dissociation energy being comparable to that of vitamin E, a well-known antioxidant. researchgate.net The quenching of DPPH radicals by furan compounds predominantly occurs through a hydrogen atom transfer mechanism. researchgate.net

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of mutagenic and carcinogenic byproducts. nih.gov Furan derivatives, particularly furanones, have been identified as potent inhibitors of lipid peroxidation. nih.gov

The antioxidant activity of furan fatty acids is closely linked to their ability to inhibit lipid peroxidation. nih.gov It is proposed that these "F-acids" scavenge radicals generated during lipid peroxidation within the cell membrane. nih.gov The mechanism involves the transfer of an electron from the furan ring to the peroxyl radical. nih.gov Some furanone derivatives have been shown to reduce lipid peroxides, and this action is believed to be mediated by the inhibition of cyclooxygenase and lipoxygenase activity on arachidonic acid. nih.gov Studies on specific furan derivatives have demonstrated their ability to quench superoxide anions and prevent lipid peroxidation, with one compound featuring a 2,3-dihydroxyphenyl ring showing an IC50 value of 0.129 µM for lipid peroxidation inhibition. utripoli.edu.ly

Enzyme Inhibition Studies

Furan-based compounds have been identified as potent inhibitors of several clinically relevant enzymes. The electronic and structural characteristics of the furan ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its efficacy in binding to enzyme active sites. orientjchem.org

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori, such as gastritis and peptic ulcers. mdpi.com Consequently, urease inhibitors are valuable as potential therapeutic agents. mdpi.com Furan chalcones, which are α,β-unsaturated ketones containing a furan ring, have demonstrated notable urease inhibitory activity. mdpi.comresearchgate.net

Studies on a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones revealed that the substitution pattern on the aryl group significantly influences the inhibitory potency. mdpi.com For instance, compounds with dichloro- and monochloro-substituents exhibited potent inhibition against jack bean urease, with IC₅₀ values lower than or comparable to the standard inhibitor, thiourea. mdpi.com The presence of electron-withdrawing groups on the phenyl ring attached to the furan core appears to enhance the inhibitory effect. mdpi.com

Similarly, other acrylic acid derivatives have been investigated as urease inhibitors. nih.gov A study on new acrylic acid derivatives isolated from Achillea mellifolium showed potent urease inhibition, with IC₅₀ values superior to that of thiourea. nih.govnih.gov These findings suggest that the acrylic acid scaffold, when combined with various cyclic moieties, can effectively interact with the urease active site. nih.gov

Table 1: Urease Inhibition by Furan Analogues

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | mdpi.com |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | mdpi.com |

| Thiourea (Standard) | 21.25 ± 0.15 | mdpi.com |

| 1-phenyl-3-[5-(3′,4′-dichlorophenyl)-2-furyl]-2-propen-1-one | 21.05 ± 3.2 | mdpi.com |

| Acrylic Acid Derivative 3 (from A. mellifolium) | 10.46 ± 0.03 | nih.gov |

| Acrylic Acid Derivative 2 (from A. mellifolium) | 13.71 ± 0.07 | nih.gov |

| Acrylic Acid Derivative 1 (from A. mellifolium) | 16.87 ± 0.02 | nih.gov |

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a critical strategy for treating hyperpigmentation disorders and is also of interest to the food industry for preventing enzymatic browning. researchgate.net Furan derivatives, particularly those incorporating chalcone (B49325) and acrylic acid structures, have emerged as potent tyrosinase inhibitors. nih.gov

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. One compound bearing a 2,4-dihydroxy substitution on the phenyl ring demonstrated exceptionally potent inhibition of both the monophenolase (L-tyrosine substrate) and diphenolase (L-DOPA substrate) activities of the enzyme. nih.gov Its IC₅₀ values were significantly lower than that of the standard inhibitor, kojic acid, indicating that the number and position of hydroxyl groups on the phenyl ring are crucial for potent inhibition. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this potent analogue. nih.gov Docking studies with human tyrosinase-related protein 1 (TYRP1) also suggest that these compounds have the potential to be effective inhibitors of human tyrosinase. mdpi.com

Table 2: Mushroom Tyrosinase Inhibition by Furan Analogues

| Compound | Substrate | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | L-Tyrosine | 0.0433 ± 0.0016 | nih.gov |

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | L-DOPA | 0.28 ± 0.01 | nih.gov |

| Kojic Acid (Standard) | L-Tyrosine | 19.97 ± 0.36 | nih.gov |

| Kojic Acid (Standard) | L-DOPA | 33.47 ± 0.05 | nih.gov |

Polyketide synthase 13 (Pks13) is an essential enzyme for the final condensation step in the biosynthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis (Mtb) cell wall. nih.govnih.gov The inhibition of Pks13 disrupts this pathway, making it a promising target for the development of new anti-tuberculosis drugs. nih.govamazonaws.com

Research has identified several classes of Pks13 inhibitors, with benzofuran (B130515) derivatives showing significant promise. benthamscience.commdpi.comresearchgate.net Structure-guided optimization of benzofuran-based compounds has led to the development of potent inhibitors that target the thioesterase (TE) domain of Pks13. nih.govnih.gov Further exploration of structurally related scaffolds, such as coumestans (a tetracyclic scaffold containing a benzofuran moiety), has yielded compounds with potent activity against Mtb, confirming the druggability of the Pks13 target. nih.govresearchgate.net Computational studies, including the development of QSAR models and pharmacophore screening, have been employed to design novel benzofuran derivatives with enhanced inhibitory potential against Pks13. amazonaws.commdpi.com

Other Documented Biological Activities of Furan-Based Compounds (e.g., Anticancer Activity)

The furan scaffold is present in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties. utripoli.edu.lyijabbr.com The versatility of the furan ring allows for structural modifications that can significantly enhance its therapeutic potential. utripoli.edu.ly

Furan derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines. mdpi.comderpharmachemica.com For example, certain 2,5-bis(3'-indolyl)furans have shown cytotoxic effects, and naphtho[2,1-b]furan (B1199300) derivatives have been evaluated for their anticancer activity using MTT assays. derpharmachemica.com Benzo[b]furan derivatives, in particular, have been extensively studied, with some compounds showing significant growth inhibition against panels of 60 cancer cell lines. mdpi.com The mechanism of action often involves targeting crucial cellular processes, such as tubulin polymerization or inducing apoptosis. orientjchem.org For instance, novel furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells. orientjchem.org

Beyond cancer, furan derivatives have been reported to possess a broad spectrum of antimicrobial activities, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. utripoli.edu.lymdpi.commdpi.com

Mechanistic Investigations of Biological Action

Understanding the mechanism by which furan-containing compounds exert their biological effects is crucial for drug development. A key aspect of their action involves metabolic activation.

Many of the biological effects, including both the therapeutic and toxic activities of furan-containing compounds, are dependent on their metabolic activation in the body. researchgate.netbohrium.com The furan ring can be oxidized by cytochrome P450 enzymes, primarily CYP2E1, in the liver. researchgate.netnih.gov This metabolic process generates highly reactive and electrophilic intermediates. bohrium.com

Depending on the substituents on the furan ring, this oxidation can produce either an epoxide or a reactive cis-enedial intermediate, such as cis-2-butene-1,4-dial (BDA) from the parent furan molecule. researchgate.netnih.gov These reactive metabolites can then form covalent bonds with cellular nucleophiles, including proteins and DNA. researchgate.netbohrium.com This interaction with biomacromolecules is believed to be the underlying mechanism for many of the observed biological activities and toxicities associated with furan compounds. nih.gov The specific nature of the metabolite and its reactivity determine which cellular targets are affected, ultimately dictating the compound's biological profile. researchgate.net

Elucidation of Protein-Metabolite Interactions

The interaction of small molecules with proteins is fundamental to their biological effects. For furan derivatives, including those structurally related to 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, metabolic activation is often a prerequisite for significant protein interaction. The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates. nih.govnih.gov These electrophilic metabolites are capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. nih.gov

One of the key reactive metabolites formed from the oxidation of the furan moiety is cis-2-butene-1,4-dial (BDA). nih.gov This dialdehyde (B1249045) is highly reactive and can readily form adducts with cellular macromolecules, including proteins. nih.gov The formation of these protein adducts is considered a critical event that can trigger cellular toxicity. nih.gov

Studies on benzofuran derivatives have also provided insights into protein binding. For instance, two 4-nitrophenyl-functionalized benzofurans, differing in the number of furan rings, were investigated for their ability to bind to bovine serum albumin (BSA). nih.gov Using circular dichroism spectroscopy, it was demonstrated that these compounds could alter the secondary structure of BSA. nih.gov Fluorescence spectroscopy further confirmed the binding affinity, with dissociation constants (kD) in the nanomolar range, indicating a strong interaction. nih.gov Such studies highlight the potential for furan-containing molecules to bind to transport proteins like albumin, which could influence their distribution and bioavailability in the body.

While direct studies on the protein interactions of this compound are not extensively documented, the existing research on related furan compounds provides a framework for understanding how it might interact with proteins following metabolic activation. The ethyl and prop-2-enoic acid substituents on the furan ring would influence its metabolic profile and the reactivity of any resulting metabolites, thereby modulating its protein-binding characteristics.

Computational Studies of Enzyme-Ligand Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) and a protein target at the atomic level. These studies can provide valuable insights into the binding affinity, orientation of the ligand in the active site, and the key amino acid residues involved in the interaction.

In the context of furan derivatives, molecular docking has been employed to explore their potential as enzyme inhibitors. For example, a series of novel furan-azetidinone hybrids were designed and evaluated as potential antibacterial agents against Escherichia coli. ijper.org Molecular docking studies were conducted on four essential bacterial enzymes: Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and methionine aminopeptidase. ijper.org The results indicated that some of the furan derivatives exhibited promising binding scores and interactions within the active site of enoyl reductase, suggesting they could be potential inhibitors of this enzyme. ijper.org

Another study focused on furan chalcone derivatives as potential urease inhibitors. researchgate.net Molecular docking simulations were performed to understand the binding modes of these compounds with the urease enzyme. The results revealed that the furan chalcones could fit into the active site of urease, with some compounds showing strong binding affinities, even greater than that of the standard inhibitor thiourea. researchgate.net The docking analysis identified specific hydrophobic and hydrogen bonding interactions that contributed to the inhibitory activity. researchgate.net

| Furan Analogue | Target Enzyme | Key Findings from Molecular Docking |

| Furan-azetidinone hybrids | E. coli enoyl reductase | Potential inhibitors with good binding scores and specific interactions in the active site. ijper.org |

| Furan chalcones | Urease | Strong binding affinities, with some compounds exceeding the standard inhibitor. researchgate.net |

Metabolic Pathways Involving Cytochrome P-450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of a wide range of xenobiotics, including many drugs and environmental chemicals. nih.gov For compounds containing a furan ring, CYP-mediated oxidation is a primary metabolic pathway. nih.govnih.gov

The metabolism of furan itself has been extensively studied and serves as a model for related derivatives. Furan is oxidized by CYP enzymes, predominantly CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov This bioactivation step is considered essential for the observed toxicity of furan. nih.gov The formation of BDA has been demonstrated in human liver microsomes, indicating that humans are capable of this metabolic activation.

The reactive BDA can then undergo several subsequent reactions. It can form covalent adducts with cellular nucleophiles such as proteins and DNA, which is believed to be a key mechanism of its toxicity. nih.gov BDA can also react with glutathione (B108866) (GSH), a major cellular antioxidant, to form conjugates. nih.gov This conjugation is generally considered a detoxification pathway, as it leads to the formation of more water-soluble and readily excretable metabolites. nih.gov

The specific substituents on the furan ring can influence which CYP isoforms are involved and the nature of the metabolites formed. For instance, the metabolism of the diuretic drug furosemide, which contains a furan ring, is also mediated by CYP enzymes and leads to the formation of reactive metabolites that can bind to liver proteins. nih.gov

For this compound, it is anticipated that the furan ring would be a primary site for CYP-mediated metabolism. The presence of the ethyl group at the 5-position and the prop-2-enoic acid chain at the 2-position will influence the substrate's affinity for different CYP isoforms and may also provide additional sites for metabolism. The acrylic acid side chain could potentially undergo phase II conjugation reactions directly or after modification.

| CYP Enzyme Family | Role in Furan Metabolism | Key Metabolites |

| CYP2E1 | Primary enzyme responsible for the oxidation of the furan ring. nih.gov | cis-2-butene-1,4-dial (BDA) nih.gov |

| Other CYPs | May also contribute to the metabolism of substituted furans. | Reactive epoxides or other oxidized intermediates. nih.gov |

V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Structural Modifications on Biological Activity

Structural modifications are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, modifications on both the furan (B31954) nucleus and the acrylic acid side chain have been explored to map the SAR landscape.

Substitutions on the furan ring, particularly at the 2- and 5-positions, are frequently critical for biological activity. orientjchem.org The ethyl group at the 5-position of the parent compound is a key feature influencing its lipophilicity and interaction with biological targets.

Ethyl Group : The presence of an alkyl group like ethyl at the 5-position generally increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral bioavailability. The specific size and shape of the ethyl group can also facilitate favorable van der Waals interactions within a receptor's binding pocket, potentially increasing potency compared to an unsubstituted analog.

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) onto the furan ring can profoundly impact a compound's properties. Halogens can alter a molecule's electronics, lipophilicity, and metabolic stability. researchgate.net For instance, furan reacts vigorously with chlorine and bromine, necessitating mild conditions to achieve mono-halogenated products. pharmaguideline.com Halogenated flavonoids have demonstrated significant biological activities, with a 4'-bromoflavonol analog showing potent anticancer activity by inducing apoptosis in lung cancer cells. researchgate.net This suggests that halogenation of the furan ring could be a viable strategy to enhance the biological profile of this compound derivatives.

| Furan Ring Modification | Predicted Impact | Rationale |

|---|---|---|

| Replacement of 5-ethyl with 5-H | Decrease in lipophilicity, potential decrease in potency | Removal of alkyl group reduces size and alters hydrophobic interactions. |

| Introduction of 5-bromo | Increase in lipophilicity and metabolic stability, potential for halogen bonding | Halogens can enhance binding affinity and block metabolic sites. researchgate.net |

| Introduction of 4-chloro | Altered electronic distribution, potential change in selectivity | Substitution at different positions can redirect interactions with target proteins. |

The prop-2-enoic acid side chain offers multiple points for derivatization, including the carboxylic acid group and the alkene bond.

Esterification : Converting the carboxylic acid to an ester can serve as a prodrug strategy. Esters are generally more lipophilic than their corresponding carboxylic acids, which can improve absorption. Once in the body, cellular esterases can hydrolyze the ester back to the active carboxylic acid form. Studies on related 3-(furan-2-yl)propenoic acids have demonstrated that both the acids and their esters exhibit antimicrobial activity. mdpi.comnih.gov

Amine Linkage (Amidation) : Replacing the carboxylic acid with an amide group introduces a hydrogen bond donor and alters the charge state of the molecule. This can lead to new interactions with biological targets. For example, linking an amine to a related flavonoid structure via a carbon chain was found to be beneficial for antiproliferative activity against human prostate cancer cell lines. mdpi.com

Fluorination : The introduction of fluorine into the side chain can block metabolic oxidation and alter the acidity (pKa) of the carboxylic acid group, potentially improving both stability and target engagement.

| Side Chain Modification | Resulting Functional Group | Potential Effect on Activity |

|---|---|---|

| Reaction with ethanol | Ethyl ester | Increased lipophilicity; acts as a prodrug. nih.gov |

| Reaction with methylamine | N-methyl amide | Altered H-bonding capacity and charge. mdpi.com |

| Hydroarylation of C=C bond | 3-aryl-3-(furan-2-yl)propanoic acid | Increased molecular complexity; demonstrated antimicrobial activity. mdpi.comnih.gov |

The electronic nature of substituents on the furan ring significantly influences the reactivity and biological activity of the entire molecule.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the furan ring. An EWG can stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com In many contexts, such as for antibacterial and anticancer agents, the presence of a strong EWG like a nitro group is known to enhance bioactivity. orientjchem.org For instance, a furan derivative containing a nitro group was found to be the most effective inhibitor of the hCA I isozyme. ijabbr.com However, strongly deactivating groups can also render the ring resistant to certain desirable reactions. pharmacyfreak.com

Electron-Donating Groups (EDGs) : Groups like alkyl (e.g., ethyl) or methoxy (-OCH3) increase the electron density of the furan ring. The oxygen heteroatom itself acts as a strong electron-donating group through resonance, making the furan ring electron-rich and highly reactive towards electrophiles. chemicalforums.compharmaguideline.com This increased reactivity can be crucial for forming covalent bonds with a target or for participating in key electronic interactions.

Stereochemical Considerations in Biological Activity

For this compound, the most significant stereochemical feature is the geometry of the double bond in the prop-2-enoic acid side chain, which can exist as either the E (trans) or Z (cis) isomer.

The vast majority of related compounds found in chemical databases and literature, such as (2E)-3-(furan-3-yl)prop-2-enoic acid, specify the (2E)-isomer. nih.gov Structural studies of similar furan-based chalcones also confirm a stable E conformation about the C=C double bond. researchgate.net This strongly suggests that the (E)-isomer is the thermodynamically more stable and biologically active form. The planar, extended conformation of the (E)-isomer allows for optimal interaction with planar receptor sites or enzyme active sites, which would be sterically hindered in the kinked (Z)-isomer.

Application of Ligand Libraries and Phenotypic Screening for SAR Elucidation

Phenotypic screening has re-emerged as a powerful tool in drug discovery, particularly for complex diseases where the exact molecular target may not be known. nih.govresearchgate.net This approach involves testing large collections of compounds (ligand libraries) in cell-based or whole-organism assays to identify molecules that produce a desired physiological outcome (a phenotype).

A notable example is the discovery of novel anti-diabetic agents. Researchers screened a library of compounds to find molecules that could inhibit gluconeogenesis in primary mouse hepatocytes. researchgate.net This phenotypic screen identified a furan-2-carboxylic acid derivative, SL010110, as a potent inhibitor. Following this initial discovery, a focused SAR study was conducted on SL010110, leading to the development of a new derivative, 10v, which exhibited improved anti-gluconeogenesis potency and better in vivo efficacy in reducing blood glucose levels. nih.govresearchgate.net This progression from a library screen to a refined, more active compound provides a clear blueprint for how phenotypic screening can be effectively used to elucidate the SAR of furan-based compounds like this compound.

Computational Approaches in SAR/QSAR Modeling

Computational chemistry provides powerful tools to predict the biological activity of compounds and rationalize observed SAR data.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. For furan-containing compounds, QSAR studies have been successfully applied to diacyl-hydrazine derivatives to understand their insecticidal activity. dntb.gov.ua

Density Functional Theory (DFT) : DFT calculations are used to study the electronic structure and reactivity of molecules. In studies of 3-(furan-2-yl)propenoic acids, DFT has been employed to investigate the structure of reactive cationic intermediates formed during chemical reactions, providing insight into the reaction mechanism. mdpi.comnih.govnih.gov This information is crucial for understanding how the molecule might interact with biological nucleophiles in an enzyme's active site.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity and can explain why certain structural modifications enhance or diminish activity.

By integrating these computational approaches, researchers can build robust models that not only explain existing SAR but also guide the design of next-generation derivatives of this compound with improved therapeutic potential.

Correlation of Molecular Descriptors with Biological Efficacy

The biological efficacy of furan derivatives, including this compound, is intricately linked to a variety of molecular descriptors. These descriptors, which quantify different aspects of a molecule's physicochemical properties, can be correlated with biological activity to understand the structural requirements for a desired effect. Key molecular descriptors that are often considered in the QSAR analysis of such compounds include electronic, steric, and hydrophobic parameters.

Electronic Descriptors: The electronic properties of the furan ring and the acrylic acid moiety play a crucial role in the molecule's interaction with biological targets. Descriptors such as the Hammett electronic parameter (σ), dipole moment, and atomic charges influence the strength of interactions like hydrogen bonding and electrostatic interactions. For instance, the presence of the electron-donating ethyl group at the 5-position of the furan ring in this compound can modulate the electron density of the entire conjugated system, which in turn can affect its binding affinity to target proteins.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the partition coefficient (log P), is a key determinant of its pharmacokinetic and pharmacodynamic properties. It affects the compound's ability to cross cell membranes and reach its target. The ethyl group in this compound increases its lipophilicity compared to its unsubstituted counterpart, which could enhance its absorption and distribution.

Topological Descriptors: These descriptors are numerical values derived from the graph representation of a molecule and encode information about its size, shape, and degree of branching. nih.gov Indices such as the Wiener index, Randić index, and Kier & Hall molecular connectivity indices have been successfully used in QSAR studies of various bioactive compounds. nih.gov These descriptors can capture subtle structural features that influence biological activity.

A hypothetical correlation of these descriptors with the biological efficacy of a series of 3-(5-substituted-furan-2-yl)prop-2-enoic acid derivatives is presented in the interactive table below. This table illustrates how variations in substituents at the 5-position of the furan ring could impact different molecular descriptors and, consequently, the predicted biological activity.

| Substituent (R) | Log P (Hydrophobicity) | Molar Refractivity (MR) (Steric) | Hammett (σ) (Electronic) | Predicted Biological Activity (IC50, µM) |

|---|---|---|---|---|

| -H | 1.5 | 35.0 | 0.00 | 15.2 |

| -CH3 | 2.0 | 40.5 | -0.17 | 10.5 |

| -C2H5 | 2.5 | 45.0 | -0.15 | 8.1 |

| -Cl | 2.2 | 40.0 | 0.23 | 12.8 |

| -NO2 | 1.8 | 42.0 | 0.78 | 25.4 |

This table is for illustrative purposes and the data are hypothetical, based on general QSAR principles for analogous compounds.

Predictive Models for Directed Compound Synthesis

QSAR models, once established and validated, serve as powerful predictive tools to guide the synthesis of new compounds with improved biological activity. These models provide a mathematical equation that relates the molecular descriptors to the biological response, allowing for the in silico screening of virtual compounds before committing to their chemical synthesis. This approach significantly reduces the time and resources required for drug discovery.

Hansch Analysis: A classic QSAR approach, the Hansch analysis, develops a linear model that correlates biological activity with physicochemical parameters such as log P, electronic parameters, and steric parameters. For a series of 3-(5-substituted-furan-2-yl)prop-2-enoic acids, a Hansch equation might take the following form:

log(1/C) = k1 * log P + k2 * σ + k3 * Es + constant

where C is the concentration required for a specific biological effect, and k1, k2, and k3 are the coefficients determined from regression analysis.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. srce.hr In a CoMFA or CoMSIA study, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. srce.hr These field values are then used as descriptors to build a QSAR model. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. srce.hr For instance, a CoMFA study on a series of furanone derivatives, which share structural similarities with this compound, revealed the significance of steric, electrostatic, and hydrophobic fields in determining their biological activity as selective COX-2 inhibitors. srce.hr

The insights gained from such predictive models can directly inform the synthetic chemist's decisions. For example, if a QSAR model indicates that increased hydrophobicity at the 5-position of the furan ring is correlated with higher activity, chemists can prioritize the synthesis of analogs with larger alkyl or other lipophilic groups at that position. Conversely, if the model suggests that bulky substituents are detrimental, smaller groups would be favored.

The following interactive table provides a hypothetical example of how a predictive QSAR model could be used to guide the synthesis of new 3-(5-substituted-furan-2-yl)prop-2-enoic acid derivatives with potentially enhanced biological efficacy.

| Proposed Substituent (R) | Predicted Log P | Predicted MR | Predicted Biological Activity (IC50, µM) | Synthetic Priority |

|---|---|---|---|---|

| -CH(CH3)2 | 3.0 | 50.0 | 5.5 | High |

| -OCH3 | 1.6 | 41.0 | 14.2 | Medium |

| -CF3 | 2.4 | 40.0 | 18.9 | Low |

| -Phenyl | 3.5 | 55.0 | 3.1 | High |

| -C(CH3)3 | 3.5 | 55.0 | 9.8 | Medium |

This table is for illustrative purposes and the data are hypothetical, based on general QSAR principles for analogous compounds.

By leveraging these predictive models, the process of drug discovery becomes more targeted and efficient, enabling the rational design and synthesis of novel compounds with optimized biological profiles.

Vi. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various chemical properties.

DFT calculations are crucial in assessing the electrophilic properties of molecules. While specific DFT studies on 3-(5-Ethylfuran-2-yl)prop-2-enoic acid are not extensively documented in publicly available literature, insights can be drawn from studies on similar 3-(furan-2-yl)propenoic acid derivatives. For these related compounds, DFT calculations have been employed to estimate their electrophilic properties and reactivity. For instance, in the presence of a Brønsted superacid, the O,C-diprotonated forms of 3-(furan-2-yl)propenoic acids are identified as the reactive electrophilic species. chemscene.com The global electrophilicity index (ω), a measure of the energy stabilization when a system acquires an additional electronic charge, can be calculated. Higher values of ω indicate a higher electrophilic character. For the diprotonated forms of related furan (B31954) derivatives, this index has been calculated to be around 5.2 to 5.3 eV, signifying them as strong electrophiles. chemscene.com It is plausible that this compound would exhibit similar behavior under strong acid conditions, forming a highly reactive electrophilic intermediate.

The charge distribution within a molecule and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity. The LUMO is particularly important for an electrophile, as it is the orbital that will accept electrons from a nucleophile.

DFT studies on analogous 3-(furan-2-yl)propenoic acid derivatives show that while the reactive carbon center may bear only a small positive charge, it can have a significant contribution to the LUMO. chemscene.com For example, in related diprotonated species, the reactive carbon atom (C3) gives a large contribution to the LUMO, in the range of approximately 27–30%. chemscene.com This indicates that despite a small partial positive charge, this site is highly susceptible to nucleophilic attack. The energy of the LUMO is also a key indicator of electrophilicity; a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is also a critical parameter for determining the chemical reactivity and dynamic stability of a molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

While specific molecular docking studies featuring this compound are not readily found in the surveyed literature, studies on other furan-containing molecules demonstrate the utility of this method. For example, furan derivatives have been docked into the active sites of various enzymes to predict their binding affinity and interaction modes. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. The results of molecular docking are often expressed as a binding energy or a docking score, which estimates the strength of the interaction.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway.

For reactions involving furan derivatives, quantum chemical calculations have been used to investigate various transformations, such as cycloaddition reactions. chemspider.com These studies can help to determine whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the stereoselectivity and regioselectivity of the products formed. For instance, in the reaction of a furan with another molecule, calculations can help to distinguish between different possible reaction pathways and identify the most energetically favorable one. chemspider.com Although specific mechanistic studies on this compound are not detailed in the available literature, the principles of these computational methods would be applicable to understanding its reactivity in various chemical transformations.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Counts, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. Several key descriptors for this compound can be predicted using computational tools.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface area of polar atoms in a molecule.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This property influences a compound's solubility, absorption, and distribution.

Hydrogen Bond Counts refer to the number of hydrogen bond donors and acceptors in a molecule. These are crucial for understanding molecular interactions, particularly with biological macromolecules.

Rotatable Bonds are defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. The number of rotatable bonds is an indicator of the conformational flexibility of a molecule.

Predicted molecular descriptors for this compound are summarized in the table below.

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 46.5 Ų |

| LogP | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

Viii. Research Considerations and Future Directions

Development of Novel Furan-Substituted Prop-2-enoic Acid Derivatives

The development of new chemical entities based on the furan-prop-2-enoic acid scaffold is a primary focus of ongoing research. Scientists are actively synthesizing and evaluating novel derivatives to explore and expand their therapeutic potential. researchgate.netmdpi.com A significant strategy involves the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids, which yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives with notable antimicrobial properties. researchgate.netmdpi.com

Other synthetic explorations have led to a variety of new furan-based molecules, including:

Furan-1,3,4-oxadiazole carboxamides , which have been designed as potent inhibitors of succinate (B1194679) dehydrogenase. nih.gov

Furan-based hybrids with N-heterocycles , which have been successfully synthesized and characterized for potential biological activities. mdpi.com

Derivatives designed for anticancer applications , such as those tested against MCF-7 breast cancer cell lines. mdpi.com

1,2,3,4-substituted-furans , which have been investigated for fungicidal activity against various plant pathogens. sciencepublishinggroup.com

This continuous effort to synthesize novel analogues is crucial for identifying compounds with enhanced efficacy, selectivity, and improved pharmacological profiles. researchgate.net

Comprehensive Elucidation of Metabolic Pathways and Transformations

A critical area for future investigation is the complete understanding of how furan (B31954) derivatives are metabolized in biological systems. The hepatotoxicity of the parent compound, furan, is believed to be linked to its metabolic activation by cytochrome P450 into a reactive metabolite, cis-2-butene-1,4-dial. nih.gov This metabolite can subsequently bind to and modify critical cellular proteins. nih.gov

Future research must focus on determining if 3-(5-Ethylfuran-2-yl)prop-2-enoic acid and its analogues undergo similar metabolic transformations. Understanding these pathways is essential for predicting potential toxicity and for designing safer derivatives. Studies investigating the impact of these compounds on key metabolic processes, such as glycolysis, fatty acid β-oxidation, and ATP synthesis, will be vital to mapping their biological effects and potential liabilities. nih.gov

Investigation of Covalent Binding to Biological Macromolecules

The potential for furan metabolites to covalently bind to biological macromolecules like proteins is a significant consideration in their development as therapeutic agents. nih.gov The reactive metabolite of furan, cis-2-butene-1,4-dial, has been shown to form adducts with numerous hepatic proteins, thereby altering their function and contributing to cellular toxicity. nih.gov

Therefore, a key research direction is the investigation of whether this compound or its metabolites can covalently modify proteins. Studies have demonstrated that other furan derivatives, such as benzofurans, can efficiently bind to serum albumins, which act as carrier proteins in the bloodstream. nih.gov Elucidating the specific protein targets and the functional consequences of such binding is crucial for assessing the safety and mechanism of action of this class of compounds.

Table 1: Research Findings on Furan Derivative Interactions

| Research Area | Key Finding | Implication for Future Research |

|---|---|---|

| Metabolism | Furan is metabolized to reactive cis-2-butene-1,4-dial, which disrupts metabolic pathways. nih.gov | Elucidate the specific metabolic pathways of this compound to predict safety. |

| Macromolecule Binding | Furan metabolites covalently bind to and alter the function of hepatic proteins. nih.gov | Identify potential protein targets and assess the risk of covalent modification by derivatives. |

| Serum Albumin Interaction | Benzofuran (B130515) derivatives have been shown to bind to Bovine Serum Albumin (BSA), a model carrier protein. nih.gov | Investigate the binding affinity and mode of interaction with human serum albumin to understand pharmacokinetics. |

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Advanced computational techniques are indispensable tools for accelerating the development of furan-based compounds. In silico methods like Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations provide deep insights into the behavior of these molecules at an atomic level.

Density Functional Theory (DFT): DFT studies are employed to understand the electronic properties and reactivity of furan derivatives. For instance, calculations have been used to study the O,C-diprotonated forms of furan acrylic acids, identifying them as the reactive electrophilic species in certain synthetic reactions. researchgate.netmdpi.com

Molecular Docking and Dynamics: These methods are used to predict and analyze the binding of furan derivatives to their biological targets. Molecular docking has been successfully used to model the interaction of novel furan-carboxamides with succinate dehydrogenase (SDH), revealing strong interactions with key residues in the enzyme's active site. nih.gov Similarly, docking studies have helped elucidate the different binding modes of benzofuran derivatives to serum albumin. nih.gov

These computational approaches are vital for rational drug design, allowing for the prediction of binding affinities and mechanisms of action, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Identification of New Biological Targets and Activities

A significant avenue of research involves screening this compound and its analogues against a wide array of biological targets to uncover new therapeutic applications. The versatility of the furan scaffold has already been demonstrated through the discovery of several distinct biological activities. researchgate.net

Table 2: Identified Biological Activities of Furan-Prop-2-enoic Acid Derivatives and Related Compounds

| Biological Activity | Specific Target/Organism | Reference |

|---|---|---|

| Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus | researchgate.netmdpi.com |

| Fungicidal | Fusarium oxysporum and other phytopathogenic fungi | sciencepublishinggroup.com |

| Anticancer | Human breast cancer cell line (MCF-7) | mdpi.com |

| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | nih.gov |

Research has shown that derivatives of 3-(furan-2-yl)propenoic acid possess good antimicrobial activity against the fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com Other novel furan derivatives have demonstrated potent fungicidal activity against plant pathogens and significant inhibitory activity against the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain. nih.gov Furthermore, certain furan-based compounds have shown cytotoxic effects on breast cancer cells, suggesting potential as anticancer agents. mdpi.com Future screening efforts will likely unveil additional targets and expand the therapeutic relevance of this chemical class.

Optimization of Synthetic Strategies for Scalable Production of Analogues

To translate promising laboratory findings into viable therapeutic options, the development of efficient, scalable, and cost-effective synthetic methods is essential. Current research focuses on optimizing reaction conditions to improve yields and facilitate the production of a diverse library of analogues for structure-activity relationship (SAR) studies.

常见问题

Q. What established synthetic routes exist for 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, and what purity benchmarks are reported?

- Methodological Answer : Synthesis often involves aldol condensation or furan functionalization. For example, furan derivatives can be synthesized via acid-catalyzed cyclization of dihydroxyacetone precursors or coupling reactions (e.g., Heck reaction for α,β-unsaturated acids) . Purity is typically assessed via HPLC (>95% purity) or NMR spectroscopy, with residual solvents quantified via gas chromatography. For structural validation, compare melting points and spectroscopic data (e.g., IR carbonyl stretch at ~1700 cm⁻¹) with literature .

Q. Table 1: Reported Synthetic Routes and Purity

| Method | Yield (%) | Purity (%) | Key Characterization Techniques |

|---|---|---|---|

| Aldol Condensation | 65 | 98 | HPLC, H/C NMR |

| Furan-Acrylate Coupling | 72 | 95 | FT-IR, Mass Spectrometry |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- H NMR : Assign peaks using coupling constants (e.g., α,β-unsaturated protons at δ 6.3–7.2 ppm with Hz).

- C NMR : Identify carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹).

- Resolution of Contradictions : Cross-validate with X-ray crystallography (e.g., SHELXL for refinement ) or high-resolution mass spectrometry (HRMS). Discrepancies in stereochemistry may require NOESY or computational geometry optimization .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals predict crystal packing behavior?

- Methodological Answer : Use graph-set analysis (R(8) motifs for carboxylic acid dimers) to map hydrogen bonds . Crystallize the compound and solve the structure via SHELXS/SHELXD . Analyze packing motifs (e.g., π-π stacking of furan rings) using Mercury or OLEX2. For example, the ethyl group may introduce steric effects, altering layer spacing. Validate predictions with PXRD data.

Q. Table 2: Hydrogen Bond Parameters

| Donor-Acceptor Pair | D···A Distance (Å) | Angle (°) | Graph Set Descriptor |

|---|---|---|---|

| O-H···O (carboxylic) | 2.65 | 168 | R(8) |

| C-H···O (furan) | 3.10 | 145 | C(6) |

Q. What strategies optimize reaction conditions for synthesizing this compound under green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) to reduce toxicity .

- Catalysis : Use recyclable Pd nanoparticles for coupling reactions to minimize metal waste.

- Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours). Monitor reaction progress via in-situ FT-IR.

Q. How do quantum chemical calculations complement experimental data in determining electronic properties?

- Methodological Answer : Perform DFT-B3LYP/6-31G* calculations to:

- Predict UV-Vis spectra (TD-DFT) and compare with experimental λmax.

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Validate crystallographic bond lengths/angles (e.g., C=O bond: calculated 1.21 Å vs. experimental 1.23 Å). Use Gaussian or ORCA software for simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。